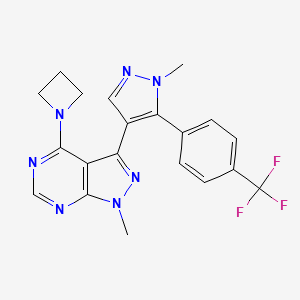

PF-05085727

Description

Properties

IUPAC Name |

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAVEYUXRBIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-05085727: A Technical Guide to its Mechanism of Action in Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific cognitive effects of PF-05085727 is limited. This guide provides a detailed overview of its core mechanism of action as a Phosphodiesterase 2A (PDE2A) inhibitor and extrapolates its potential impact on cognitive function based on preclinical and clinical findings from other selective PDE2A inhibitors.

Core Mechanism of Action: PDE2A Inhibition

This compound is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes two critical intracellular second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2A, this compound prevents the degradation of both cAMP and cGMP, leading to their increased intracellular concentrations.[1] This elevation of cyclic nucleotides modulates downstream signaling pathways that are fundamental to synaptic plasticity and, consequently, cognitive processes.[1]

The inhibition of PDE2A is a promising therapeutic strategy for cognitive enhancement, as this enzyme is highly expressed in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex.

Signaling Pathways in Cognitive Enhancement

The cognitive-enhancing effects of this compound are mediated through the potentiation of the cGMP and cAMP signaling cascades.

2.1. The cGMP-PKG Signaling Pathway

Inhibition of PDE2A leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG). The cGMP-PKG pathway plays a crucial role in synaptic plasticity, particularly in the induction and maintenance of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. Activated PKG can phosphorylate various downstream targets, leading to enhanced synaptic transmission and neuronal function.

2.2. The cAMP-PKA Signaling Pathway

Similarly, the elevation of cAMP levels activates Protein Kinase A (PKA). The cAMP-PKA pathway is also critically involved in synaptic plasticity and memory formation. PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to the expression of genes involved in synaptic growth and the stabilization of long-term memory.

2.3. Crosstalk and Synergistic Effects

A key feature of PDE2A's function is the crosstalk between the cGMP and cAMP pathways. cGMP can allosterically activate PDE2A, leading to increased hydrolysis of cAMP. By inhibiting PDE2A, this compound not only directly increases cGMP and cAMP levels but also disrupts this negative feedback loop, potentially leading to a more sustained elevation of cAMP. This synergistic action on both cyclic nucleotide pathways is believed to be a key contributor to the cognitive-enhancing effects of PDE2A inhibitors.

Below is a diagram illustrating the core signaling pathway affected by this compound.

This compound Signaling Pathway

Quantitative Data from Preclinical Studies with PDE2A Inhibitors

Table 1: Effects of PDE2A Inhibitors on Cognitive Performance in Animal Models

| Compound | Animal Model | Cognitive Task | Dosing | Key Findings |

| PF-05180999 | Rat | Contextual Fear Conditioning | 0.3 mg/kg, p.o. | Enhanced long-term memory.[2] |

| TAK-915 | Aged Rats | Morris Water Maze | 3 mg/kg/day, p.o. for 4 days | Significantly reduced escape latency.[3] |

| Rats with scopolamine-induced deficits | Novel Object Recognition | 1, 3, and 10 mg/kg, p.o. | Dose-dependently attenuated memory deficits.[3] | |

| Middle-aged, poorly performing rats | 5-choice serial reaction time task | 10 mg/kg, p.o. | Significantly improved attentional performance.[3] | |

| BAY 60-7550 | Mice with Aβ-induced deficits | Morris Water Maze & Passive Avoidance | 3.0 mg/kg | Significantly ameliorated learning and memory impairment. |

| Rats with PCP-induced deficits | Extradimensional-Intradimensional (ED/ID) Set-Shifting Task | Not specified | Attenuated cognitive deficits.[4] |

Table 2: Effects of PDE2A Inhibitors on Neurochemical and Electrophysiological Measures

| Compound | Measurement | System | Dosing | Key Findings |

| PF-05180999 | cGMP levels | Mouse brain | Not specified | Dose-responsive increases in brain cGMP.[5] |

| Long-Term Potentiation (LTP) | Rat hippocampal slices | Not specified | Reversed NMDA antagonist-induced deficits in LTP.[5] | |

| TAK-915 | cGMP levels | Rat frontal cortex, hippocampus, striatum | 3 and 10 mg/kg, p.o. | Significantly increased cGMP levels.[6] |

| GluR1 phosphorylation | Rat hippocampus | 10 mg/kg, p.o. | Significantly upregulated phosphorylation of the AMPA receptor subunit GluR1.[6] | |

| BAY 60-7550 | pCREB/CREB ratio and BDNF expression | Prefrontal cortex and hippocampus of Aβ-treated mice | Not specified | Reversed the Aβ-induced decreases in pCREB/CREB ratio and BDNF expression. |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cognitive-enhancing effects of PDE2A inhibitors.

4.1. Novel Object Recognition (NOR) Test

This task assesses recognition memory based on the innate preference of rodents to explore novel objects over familiar ones.

-

Habituation Phase: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Training/Sample Phase (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).

-

Test Phase (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. The PDE2A inhibitor or vehicle is typically administered before the training phase.[7]

4.2. Morris Water Maze (MWM)

This task is a widely used assay for spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Training: Mice undergo several trials per day for multiple consecutive days. In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.

-

Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Drug Administration: The PDE2A inhibitor or vehicle is typically administered before each day of training.[8]

4.3. In Vitro Electrophysiology: Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

-

Slice Preparation: Brain slices containing the hippocampus are prepared from rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

-

LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to induce LTP.

-

Drug Application: The PDE2A inhibitor is bath-applied to the slices before and during the HFS to assess its effect on LTP induction and maintenance.

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

Below is a diagram illustrating a typical experimental workflow for evaluating a PDE2A inhibitor in a preclinical cognitive model.

Preclinical Evaluation Workflow

Conclusion

This compound, as a selective PDE2A inhibitor, holds significant promise as a cognitive enhancer. Its mechanism of action, centered on the elevation of intracellular cGMP and cAMP, directly targets the core molecular machinery of synaptic plasticity and memory formation. While direct clinical and extensive preclinical data for this compound are not widely published, the robust and consistent findings with other selective PDE2A inhibitors in various models of cognitive impairment provide a strong rationale for its therapeutic potential in treating cognitive deficits associated with a range of neurological and psychiatric disorders. Further research and clinical trials will be essential to fully elucidate the efficacy and safety profile of this compound in human populations.

References

- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective phosphodiesterase inhibitors improve performance on the ED/ID cognitive task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Role of PF-05085727 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. This process, primarily mediated by glial cells such as microglia and astrocytes, involves complex signaling cascades that lead to the production of pro-inflammatory mediators, ultimately contributing to neuronal damage. This technical guide explores the potential role of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in the context of neuroinflammation. While direct evidence linking this compound to neuroinflammatory pathways is currently limited, its mechanism of action through the modulation of cyclic guanosine monophosphate (cGMP) signaling presents a compelling rationale for its investigation as a novel therapeutic agent. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data on this compound, and detailed experimental protocols to facilitate further research in this promising area.

Introduction to Neuroinflammation

Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is a key feature of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1][2] This complex biological process involves the activation of microglia and astrocytes, the resident immune cells of the CNS.[3] Upon activation by stimuli such as pathogens or cellular debris, these glial cells release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators.[2] While acute neuroinflammation is a protective mechanism, chronic activation can lead to sustained production of these mediators, causing neuronal damage and exacerbating disease progression.[3]

Key signaling pathways that regulate the production of inflammatory mediators in neuroinflammation include the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[4] The NF-κB pathway is a central regulator of pro-inflammatory gene expression, while the NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of IL-1β and IL-18.[4][5]

This compound: A Selective PDE2A Inhibitor

This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes.[6] By inhibiting PDE2A, this compound leads to an increase in intracellular cGMP levels.[6]

Quantitative Data

The primary quantitative data available for this compound relates to its potent inhibitory activity against PDE2A.

| Compound | Target | IC50 (nM) | Selectivity |

| This compound | PDE2A | 2 | >4000-fold vs PDE1, PDE3-11 |

The cGMP Signaling Pathway and its Role in Neuroinflammation

The modulation of cGMP levels by this compound is the foundation for its potential role in neuroinflammation. The nitric oxide (NO)/cGMP signaling pathway is recognized for its involvement in modulating glial cell activity and neuroinflammatory processes.[7][8] Studies have shown that increasing intracellular cGMP levels can have beneficial effects in the context of neuroinflammation.[8] Specifically, elevated cGMP has been demonstrated to reduce neuroinflammation by decreasing the activation of microglia and astrocytes, which in turn leads to a reduction in the production of pro-inflammatory mediators.[9]

However, the role of PDE2A inhibition in neuroinflammation is not straightforward. A study investigating the effects of PDE2A inhibition in a mouse model of stroke found that it did not have an effect on inflammatory responses.[10] Conversely, other research has indicated that a decrease in PDE2A expression is associated with microglial activation, suggesting a more complex relationship.[11][12]

The broader class of PDE inhibitors has shown promise in modulating neuroinflammation. For instance, inhibitors of PDE4, PDE5, and PDE8 have demonstrated anti-inflammatory effects in various models of neuroinflammation, supporting the therapeutic potential of targeting phosphodiesterases.[13][14][15]

Key Signaling Pathways in Neuroinflammation

PDE2A-cGMP Signaling Pathway

The proposed mechanism of action for this compound in neuroinflammation is centered on its ability to increase cGMP levels, which can then influence downstream signaling cascades to reduce the inflammatory response.

Caption: PDE2A-cGMP signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a primary driver of pro-inflammatory cytokine production in microglia.

Caption: Simplified NF-κB signaling pathway in microglia activated by LPS.

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a key component of the innate immune response that leads to the maturation of IL-1β.

Caption: Two-signal model of NLRP3 inflammasome activation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on neuroinflammation in vitro.

In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in the BV-2 microglial cell line using lipopolysaccharide (LPS).

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, replace the culture medium with fresh medium. Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.

-

LPS Stimulation: Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

-

Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Proposed Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in neuroinflammation.

Caption: Proposed experimental workflow for studying this compound in neuroinflammation.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, candidate for the modulation of neuroinflammation. Its potent and selective inhibition of PDE2A and the subsequent increase in cGMP provide a strong rationale for its investigation in this context. The conflicting findings from a stroke model underscore the necessity for further research across various neuroinflammatory conditions to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to systematically investigate the effects of this compound on microglial activation, cytokine production, and the intricate signaling networks that drive neuroinflammation. Future studies should aim to generate quantitative data on the anti-inflammatory efficacy of this compound in relevant in vitro and in vivo models of neurodegenerative diseases. Such research will be pivotal in determining whether this compound can be a viable therapeutic strategy for the treatment of these debilitating disorders.

References

- 1. “Neuroinflammation in Parkinson’s disease”a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]

- 7. [PDF] The Role of NO/cGMP Signaling on Neuroinflammation: A New Therapeutic Opportunity | Semantic Scholar [semanticscholar.org]

- 8. ddd.uab.cat [ddd.uab.cat]

- 9. Increasing extracellular cGMP in cerebellum in vivo reduces neuroinflammation, GABAergic tone and motor in-coordination in hyperammonemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Defects in AMPAR trafficking and microglia activation underlie socio-cognitive deficits associated to decreased expression of phosphodiesterase 2 a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Brain Penetrance and Pharmacokinetic Profile of PF-05085727: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) that has been identified as a brain-penetrant agent with potential therapeutic applications in cognitive disorders.[1] As a PDE2A inhibitor, this compound modulates intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a comprehensive overview of the methodologies used to characterize the brain penetrance and pharmacokinetic profile of compounds like this compound, alongside a detailed look at the underlying signaling pathways. While specific quantitative data for this compound is not publicly available, this document presents the experimental frameworks and data presentation structures essential for its preclinical assessment.

Data Presentation

A thorough preclinical evaluation of this compound would necessitate the generation of quantitative data on its pharmacokinetic properties and brain penetrance. The following tables illustrate the structured format for presenting such data.

Table 1: In Vitro Permeability and Efflux Profile of this compound

| Assay System | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp) (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp (B→A) / Papp (A→B)) |

| Caco-2 | Data not available | Data not available | Data not available |

| MDCK-MDR1 | Data not available | Data not available | Data not available |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rodents (Illustrative)

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Brain-to-Plasma Ratio (Kp) |

| Rat | (e.g., 10, PO) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | (e.g., 10, PO) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of the second messengers cAMP and cGMP, which in turn activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

Experimental Protocols

The following sections detail the standard experimental methodologies employed to assess the brain penetrance and pharmacokinetic profile of a compound like this compound.

In Vitro Permeability Assays

1. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify potential substrates of efflux transporters.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Assay Procedure:

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer.

-

Samples are collected from the receiver compartment at specified time points.

-

The concentration of the test compound in the samples is quantified using LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

2. MDCK-MDR1 Permeability Assay

This assay is specifically designed to assess whether a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, which is highly expressed at the blood-brain barrier.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on permeable supports to form a monolayer.

-

Assay Procedure: The protocol is similar to the Caco-2 assay, with the test compound being applied to both sides of the monolayer to determine bidirectional permeability.

-

Data Analysis: The efflux ratio is calculated. A high efflux ratio in the MDCK-MDR1 cell line compared to wild-type MDCK cells is a strong indicator that the compound is a P-gp substrate.

In Vivo Pharmacokinetic and Brain Penetrance Studies

1. Animal Studies

-

Species: Typically, rats or mice are used for initial pharmacokinetic and brain penetrance studies.

-

Dosing: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

-

Sample Collection: Blood samples are collected at various time points post-dosing. For brain penetrance, animals are euthanized at specific time points, and both brain tissue and blood are collected.

2. Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices (plasma and brain homogenate) due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation. Brain tissue is homogenized and then extracted.

-

Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the concentration of this compound in the samples.

3. Data Analysis

-

Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

-

Brain-to-Plasma Ratio (Kp): The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain homogenate by its concentration in plasma at the same time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma protein binding and brain tissue binding.

Conclusion

The comprehensive assessment of brain penetrance and the pharmacokinetic profile is critical for the development of any CNS-targeted therapeutic agent. For this compound, a potent and selective PDE2A inhibitor, a combination of in vitro permeability assays and in vivo pharmacokinetic studies in preclinical species is essential to characterize its potential for reaching its target in the brain and to establish a safe and efficacious dosing regimen for clinical investigation. The methodologies and data presentation formats outlined in this guide provide a robust framework for the thorough evaluation of this compound and other novel CNS drug candidates. While specific quantitative data for this compound are not yet in the public domain, the described experimental approaches are fundamental to advancing our understanding of its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, for which effective treatments remain a significant unmet need. PF-05085727, a positive modulator of the Kv3.1 and Kv3.2 voltage-gated potassium channels, represents a promising therapeutic avenue. These channels are critical for the high-frequency firing of parvalbumin-positive (PV+) fast-spiking interneurons, which are essential for generating gamma oscillations and maintaining cortical network synchrony. Dysfunction of these interneurons and associated gamma-band abnormalities are strongly implicated in the cognitive deficits observed in schizophrenia. This technical guide provides an in-depth overview of the rationale for targeting Kv3.1/3.2 channels with compounds like this compound, details relevant preclinical models and experimental protocols, and visualizes the underlying neurobiological pathways. While specific quantitative preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages data from analogous Kv3.1/3.2 modulators to illustrate the potential of this therapeutic strategy.

Introduction: The Rationale for Targeting Kv3.1/3.2 Channels in Schizophrenia

Cognitive deficits in schizophrenia encompass a wide range of domains, including working memory, attention, and executive function. These impairments are closely linked to dysfunctional neural circuitry, particularly in the prefrontal cortex. A key element of this dysfunction is the reduced activity of PV+ GABAergic interneurons.[1] These interneurons play a crucial role in synchronizing the firing of pyramidal neurons, a process essential for the generation of gamma oscillations (30-80 Hz).[2] Gamma oscillations are thought to be a fundamental mechanism for information processing and cognitive functions.

The ability of PV+ interneurons to fire at high frequencies is largely dependent on the presence of Kv3.1 and Kv3.2 potassium channels.[3] These channels exhibit rapid activation and deactivation kinetics, allowing for the fast repolarization of the neuronal membrane after an action potential, which is necessary for sustained high-frequency firing.[3] Post-mortem studies of individuals with schizophrenia have revealed abnormalities in these interneurons, and preclinical models mimicking schizophrenia-like cognitive deficits often show disrupted gamma oscillations.[1][2]

This compound is a positive modulator of Kv3.1 and Kv3.2 channels. By enhancing the activity of these channels, it is hypothesized to restore the fast-spiking phenotype of dysfunctional PV+ interneurons, thereby improving cortical network synchrony and ameliorating cognitive deficits.

Mechanism of Action: Enhancing Interneuron Function

This compound and other Kv3.1/3.2 positive modulators act by shifting the voltage-dependence of channel activation to more negative potentials. This means that the channels open at lower levels of depolarization, increasing the potassium current and facilitating faster repolarization of the neuron. This enhanced repolarization allows the interneuron to fire action potentials at a higher frequency.

Figure 1. Signaling pathway of this compound's proposed mechanism of action.

Quantitative Data on Kv3.1/3.2 Modulators

While specific quantitative data for this compound is scarce in publicly available literature, data from other Kv3.1/3.2 modulators developed by Autifony Therapeutics (designated here as AUT compounds) can provide insights into the expected pharmacological profile.

| Compound | Target(s) | Assay | Result |

| AUT1 | Kv3.1/Kv3.2 | Whole-cell patch clamp (hKv3.1b) | Leftward shift in voltage-dependence of activation |

| AUT5 | Kv3.1/Kv3.2 | Two-electrode voltage clamp (oocytes) | Potent positive allosteric modulator |

| AUT00206 | Kv3.1/Kv3.2 | Ketamine-challenge fMRI (healthy volunteers) | Significantly reduced ketamine-induced BOLD signal increase[4] |

| AUT00206 | EEG (schizophrenia patients) | Reduced resting-state frontal gamma power[2] |

Note: The data presented for AUT compounds are for illustrative purposes to demonstrate the potential effects of Kv3.1/3.2 modulation and are not direct results for this compound.

Preclinical Research and Experimental Protocols

The evaluation of compounds like this compound for treating schizophrenia-related cognitive deficits typically involves rodent models where cognitive impairments are induced, often through the administration of N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine (PCP) or ketamine. These models are thought to mimic some of the glutamatergic and GABAergic dysfunction observed in schizophrenia.

Key Behavioral Assays

4.1.1. Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Figure 2. Experimental workflow for the Novel Object Recognition test.

Detailed Protocol:

-

Habituation: Individually house rodents and handle them for several days before the experiment. On the day before testing, allow each animal to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

4.1.2. Morris Water Maze (MWM) Test

The MWM is a widely used task to assess spatial learning and memory, which are dependent on the hippocampus, a brain region implicated in schizophrenia.

Figure 3. Experimental workflow for the Morris Water Maze test.

Detailed Protocol:

-

Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

-

Acquisition Phase: Over several consecutive days (e.g., 4-5 days), animals are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.

-

Data Analysis: A decrease in escape latency and path length across acquisition days indicates learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.

Future Directions and Clinical Development

While direct clinical trial data for this compound in schizophrenia is not publicly available, the progression of other Kv3.1/3.2 modulators into clinical studies highlights the therapeutic potential of this mechanism. For instance, Autifony Therapeutics' compound AUT00206 has been evaluated in a Phase Ib study in patients with schizophrenia, showing a reduction in resting-state frontal gamma power, a key biomarker of target engagement.[2] Another study with AUT00206 in a ketamine challenge model in healthy volunteers demonstrated that the drug could significantly reduce the ketamine-induced increase in the BOLD signal in brain regions relevant to psychosis.[4]

Future research on this compound will likely involve:

-

Comprehensive preclinical profiling: Characterizing its efficacy in a battery of cognitive tests in various animal models of schizophrenia.

-

Biomarker studies: Utilizing electroencephalography (EEG) and functional magnetic resonance imaging (fMRI) to demonstrate target engagement and modulation of neural circuits in both preclinical models and early-phase clinical trials.

-

Phase I and II clinical trials: Assessing the safety, tolerability, and efficacy of this compound on cognitive endpoints in patients with schizophrenia.

Conclusion

This compound, as a positive modulator of Kv3.1 and Kv3.2 channels, holds significant promise for the treatment of cognitive deficits in schizophrenia by targeting the underlying pathophysiology of dysfunctional parvalbumin-positive interneurons and restoring cortical network synchrony. While specific data on this compound remains limited in the public domain, the broader class of Kv3.1/3.2 modulators has demonstrated compelling preclinical and early clinical evidence of target engagement and potential efficacy. Further research and clinical development of this compound are warranted to fully elucidate its therapeutic potential in addressing this critical unmet need in schizophrenia treatment.

References

- 1. Alterations in cortical interneurons and cognitive function in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma Oscillations and Potassium Channel Modulation in Schizophrenia: Targeting GABAergic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. autifony.com [autifony.com]

The Potential of PF-05085727 in Synaptic Plasticity Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05085727 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, exhibiting an IC50 of 2 nM. Its ability to penetrate the blood-brain barrier and subsequently increase cyclic guanosine monophosphate (cGMP) levels in the brain positions it as a compelling candidate for modulating synaptic plasticity. This technical guide synthesizes the current understanding of the role of PDE2A inhibition in synaptic plasticity, providing a framework for investigating the potential of this compound in this context. While specific quantitative data for this compound in synaptic plasticity assays are not yet publicly available, this document leverages data from studies on other selective PDE2A inhibitors to illustrate the expected effects and provides detailed experimental protocols for future research.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular models for the synaptic changes that encode information in the brain. This compound, by selectively inhibiting PDE2A, modulates the cGMP signaling pathway, a key cascade implicated in the induction and maintenance of synaptic plasticity.

Compound Profile: this compound

| Property | Value | Reference |

| Target | Phosphodiesterase 2A (PDE2A) | [1] |

| IC50 | 2 nM | [1] |

| Selectivity | >4,000-fold over PDE1 and PDE3-11 | [1] |

| Key Characteristic | Brain penetrant | [1] |

| Mechanism of Action | Increases intracellular cGMP levels | [1] |

The cGMP Signaling Pathway in Synaptic Plasticity

The inhibition of PDE2A by compounds like this compound is expected to enhance synaptic plasticity primarily through the modulation of the nitric oxide (NO)-cGMP signaling cascade.

Quantitative Data from PDE2A Inhibitor Studies

Disclaimer: The following data are from studies using selective PDE2A inhibitors analogous to this compound, as specific data for this compound in synaptic plasticity is not publicly available at the time of this writing.

Table 1: Effect of PDE2A Inhibition on Short-Term Synaptic Plasticity

| Compound | Concentration | Preparation | Plasticity Protocol | Key Finding | Reference |

| PF-999 | 100 nM | Acute rat hippocampal slices | Paired-pulse facilitation (PPF) | Significantly modulated PPF, suggesting a presynaptic mechanism of action. | [2] |

Table 2: Effect of PDE2A Inhibition on Long-Term Potentiation (LTP)

| Compound | Concentration | Preparation | LTP Induction Protocol | Key Finding | Reference |

| Bay 60-7550 | 100 nM | Mouse hippocampal slices | High-frequency stimulation (HFS) | Enhanced the magnitude of LTP. | |

| PF-05180999 | 100 nM | Rat hippocampal slices | Theta-burst stimulation (TBS) | Concentration-dependent enhancement of early-phase LTP. | |

| PF-05180999 + Bay 73-6691 (PDE9i) | 100 nM + 30 nM | Rat hippocampal slices | TBS | Synergistic effect, converting early-LTP to late-LTP. |

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on synaptic plasticity in vitro.

Preparation of Acute Hippocampal Slices

-

Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2).

-

Rapidly decapitate and dissect the brain in the same ice-cold cutting solution.

-

Isolate the hippocampi and mount them on a vibratome stage.

-

Cut 300-400 µm thick transverse or coronal slices.

-

Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.5 MgCl2, 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour.

In Vitro Electrophysiology: Field Potential Recordings

-

Transfer a hippocampal slice to the recording chamber of an electrophysiology rig, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline stimuli (e.g., 0.1 ms pulses every 30 seconds) and adjust the intensity to elicit an fEPSP with a slope that is 30-50% of the maximum.

-

Record a stable baseline for at least 20 minutes.

-

Apply this compound at the desired concentration by switching the perfusion to aCSF containing the compound. Allow for a 20-30 minute incubation period.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

-

Record fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

-

Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-LTP baseline.

Logical Relationships and Considerations

The investigation of this compound's role in synaptic plasticity involves a logical progression from establishing its basic mechanism of action to evaluating its functional consequences.

Conclusion and Future Directions

This compound holds significant promise as a tool for studying and potentially enhancing synaptic plasticity. Its high potency and selectivity for PDE2A, coupled with its ability to penetrate the brain, make it an ideal candidate for investigating the role of the cGMP signaling pathway in learning and memory. The lack of publicly available data on its direct effects on synaptic plasticity highlights a critical area for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise impact of this compound on LTP and other forms of synaptic plasticity. Such studies will be invaluable for understanding the therapeutic potential of PDE2A inhibitors in cognitive disorders.

References

- 1. Notes on the History of In Vitro Hippocampal Electrophysiology and LTP: Personal Reflections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PDE2A, but not PDE9A, modulates presynaptic short-term plasticity measured by paired-pulse facilitation in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PF-05085727: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective PDE2A Inhibitor for Cognitive Enhancement

PF-05085727 is a potent, selective, and brain-penetrant inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, a key regulator of cyclic nucleotide signaling in the central nervous system. Its ability to modulate cyclic guanosine monophosphate (cGMP) levels has positioned it as a promising therapeutic candidate for cognitive disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its potent inhibitory activity and selectivity. It also outlines the experimental protocols used in its characterization and visualizes the signaling pathways it modulates.

Core Structure and Mechanism of Action

This compound belongs to the class of 1H-pyrazolo[3,4-d]pyrimidine-based compounds. Its chemical name is 4-(azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine. The core mechanism of action of this compound is the competitive inhibition of the PDE2A enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in brain regions where PDE2A is highly expressed, such as the cortex, striatum, and hippocampus.[1] This elevation in cGMP is believed to be the primary mechanism underlying its pro-cognitive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

| Parameter | Value | Reference |

| PDE2A IC50 | 2 nM | [1] |

| Cellular Toxicity (THLE cells) IC50 | 162 µM | [1] |

Table 1: In Vitro Potency and Toxicity of this compound

| PDE Isoform | IC50 (µM) | Selectivity Fold vs. PDE2A | Reference |

| PDE1B | 12.146 | >6000 | [1] |

| PDE3 | >10 | >5000 | |

| PDE4B | 22.503 | >11000 | [1] |

| PDE5 | >10 | >5000 | |

| PDE6 | >10 | >5000 | |

| PDE7B | 13.157 | >6500 | [1] |

| PDE8 | >10 | >5000 | |

| PDE9 | >10 | >5000 | |

| PDE10A | 6.515 | >3250 | [1] |

| PDE11 | >10 | >5000 |

Table 2: Selectivity Profile of this compound against various PDE isoforms. The data indicates over 4,000-fold selectivity over other tested PDEs.[2]

| Species | Dose (subcutaneous) | Unbound Brain (Cbu) / Unbound Plasma (Cpu) Ratio | Reference |

| Mouse | 3.2 mg/kg | ~0.27 | [1] |

| Rat | 3 mg/kg | ~0.37 | [1] |

Table 3: Brain Penetration of this compound in Rodent Models.

Structure-Activity Relationship (SAR)

The potent and selective inhibitory activity of this compound is attributed to specific structural features of its 1H-pyrazolo[3,4-d]pyrimidine scaffold. While a detailed SAR study with extensive analog data is proprietary, analysis of the core structure allows for key inferences:

-

Pyrazolopyrimidine Core: This bicyclic heteroaromatic system serves as the central scaffold, providing the necessary framework for interaction with the PDE2A active site.

-

1-Methyl Group: The methyl group at the N1 position of the pyrazolopyrimidine core is likely crucial for optimal binding and may influence the overall conformation of the molecule.

-

4-(Azetidin-1-yl) Group: The small, saturated heterocyclic azetidine ring at the C4 position appears to be a key determinant of potency and selectivity. This group likely occupies a specific pocket within the enzyme's active site.

-

Substituted Pyrazole Moiety at C3: The 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl group at the C3 position is a critical component for high-affinity binding.

-

N-Methylpyrazole: The methylation of the pyrazole nitrogen likely contributes to favorable interactions.

-

4-(Trifluoromethyl)phenyl Group: The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group that can influence the electronic properties of the molecule and engage in specific interactions, such as halogen bonding or hydrophobic interactions, within the active site. The para-substitution pattern is often optimal for such interactions.

-

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of PDE2A inhibitors like this compound.

PDE2A Inhibition Assay (In Vitro)

Principle: The inhibitory activity of this compound on PDE2A is determined by measuring the reduction in the hydrolysis of cGMP to 5'-GMP in the presence of the compound.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE2A enzyme is purified. A stock solution of the substrate, [³H]-cGMP, is prepared in an appropriate assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction: The reaction is initiated by adding the PDE2A enzyme to a mixture of the assay buffer, [³H]-cGMP, and varying concentrations of this compound or vehicle (DMSO) in a 96-well plate.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

-

Termination: The reaction is terminated by adding a stop solution, often containing a mixture of unlabeled cGMP and 5'-GMP, and by heat inactivation.

-

Separation and Detection: The unhydrolyzed [³H]-cGMP is separated from the hydrolyzed [³H]-5'-GMP using methods such as anion-exchange chromatography or scintillation proximity assay (SPA). The amount of [³H]-5'-GMP produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for Brain cGMP Measurement

Principle: This technique allows for the in vivo measurement of extracellular cGMP levels in specific brain regions of awake, freely moving animals following the administration of this compound.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) of the experimental animal (e.g., rat or mouse) and allowed to recover.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular cGMP levels.

-

Compound Administration: this compound is administered to the animal (e.g., via subcutaneous injection).

-

Post-Dose Collection: Dialysate samples continue to be collected at regular intervals for several hours after drug administration.

-

Sample Analysis: The concentration of cGMP in the dialysate samples is quantified using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The post-dose cGMP levels are expressed as a percentage change from the baseline levels and plotted over time to determine the time course and magnitude of the effect of this compound on brain cGMP.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway modulated by this compound and the logical workflow for its characterization.

Caption: Signaling pathway of this compound. Inhibition of PDE2A leads to increased cGMP, activating downstream targets that enhance synaptic plasticity and cognitive function.

Caption: A logical workflow for the discovery and preclinical characterization of a PDE2A inhibitor like this compound.

References

The Impact of PF-05085727 on Neuronal Circuit Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). With an in-vitro IC50 of 2 nM, this compound demonstrates significant potential for modulating neuronal signaling pathways where cGMP is a key second messenger. This technical guide synthesizes the current understanding of how PDE2A inhibition, the mechanism of action of this compound, impacts neuronal circuit function, drawing upon preclinical data from studies on selective PDE2A inhibitors. While direct studies on this compound's effects on neuronal circuits are limited, the available evidence from pharmacologically similar compounds provides a strong basis for its potential therapeutic applications in neurological and psychiatric disorders characterized by dysfunctional neuronal connectivity and synaptic plasticity.

Core Mechanism of Action: Potentiation of cGMP Signaling

PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound prevents the degradation of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels, in turn, activate downstream effectors such as cGMP-dependent protein kinases (PKG), which phosphorylate a variety of substrate proteins involved in synaptic function and neuronal excitability. This modulation of the cGMP signaling pathway is the primary mechanism through which this compound is hypothesized to influence neuronal circuit function.

Quantitative Data on the Effects of PDE2A Inhibition

The following tables summarize key quantitative findings from preclinical studies investigating the impact of selective PDE2A inhibitors on neuronal circuits and related functions. It is important to note that these studies did not use this compound directly, but the data is considered highly relevant due to the shared and selective mechanism of action.

Table 1: Effects of PDE2A Inhibition on Neuronal Connectivity and Plasticity

| Parameter | Model | PDE2A Inhibitor | Key Finding | Reference |

| Functional Connectivity | Mouse model of stroke | PDE2A-T1 | Enhanced functional connectivity of motor system excitatory neurons in the peri-infarct cortex.[1][2][3] | [1][2][3] |

| Axonal Sprouting | Mouse model of stroke | PDE2A-T1 | Increased axonal projections in the peri-infarct cortex.[1][2][3] | [1][2][3] |

| Long-Term Depression (LTD) | Fmr1KO mouse model of Fragile X Syndrome | BAY 60-7550 | Rescued exaggerated mGluR-dependent LTD in the hippocampus.[4] | [4] |

| Cognitive Function | Aβ-induced cognitive impairment model | BAY 60-7550 | Ameliorated learning and memory deficits.[5] | [5] |

| Neuronal Plasticity Markers | Mouse model of brain ischemia | BAY 60-7550 | Enhanced expression of pCREB and BDNF protein levels in the hippocampus.[6] | [6] |

Key Experimental Protocols

Detailed methodologies from pivotal studies provide a framework for future research on this compound.

In Vivo Two-Photon Imaging of Functional Connectivity in a Stroke Model

-

Objective: To assess the effect of PDE2A inhibition on the functional connectivity of neuronal networks in the peri-infarct cortex following an induced stroke.

-

Animal Model: Adult male mice.

-

Procedure:

-

A photothrombotic stroke is induced in the primary motor cortex.

-

A cranial window is implanted over the peri-infarct cortex for chronic imaging.

-

Neurons are labeled with a genetically encoded calcium indicator (e.g., GCaMP6).

-

Five days post-stroke, daily intraperitoneal injections of a selective PDE2A inhibitor (e.g., PDE2A-T1) or vehicle are initiated.

-

Two-photon microscopy is used to record the spontaneous activity of neuronal populations in the awake, head-fixed mouse at baseline and at specified time points post-treatment.

-

Functional connectivity is analyzed by calculating the pairwise correlation of calcium transients between neurons.

-

-

Key Readouts: Correlation matrices of neuronal activity, changes in network topology, and frequency of correlated firing events.

Electrophysiological Assessment of Long-Term Depression (LTD) in Hippocampal Slices

-

Objective: To determine the effect of a PDE2A inhibitor on synaptic plasticity, specifically mGluR-dependent LTD, in a mouse model of Fragile X Syndrome.

-

Animal Model: Fmr1KO mice and wild-type littermates.

-

Procedure:

-

Acute hippocampal slices (300-400 µm) are prepared.

-

Slices are maintained in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline of synaptic transmission, LTD is induced by bath application of a group 1 mGluR agonist (e.g., DHPG).

-

The effect of a PDE2A inhibitor (e.g., BAY 60-7550) is assessed by pre-incubating the slices with the compound before LTD induction.

-

-

Key Readouts: The magnitude of fEPSP depression following DHPG application, expressed as a percentage of the pre-drug baseline.

Visualizing the Impact of this compound

Signaling Pathway of this compound in Neurons

Caption: Signaling pathway of this compound in neurons.

Experimental Workflow for Assessing Functional Connectivity

Caption: Experimental workflow for assessing functional connectivity.

Conclusion

This compound, as a potent and selective PDE2A inhibitor, holds considerable promise for the modulation of neuronal circuit function. The preclinical evidence from related compounds strongly suggests that by elevating intracellular cGMP levels, this compound can enhance neuronal connectivity, promote synaptic plasticity, and potentially ameliorate cognitive deficits associated with various neurological disorders. The experimental frameworks outlined in this guide provide a robust starting point for further investigations into the specific effects of this compound on neuronal circuits. Future studies employing in vivo imaging and electrophysiological techniques will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]

- 6. The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-05085727 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies in mice to evaluate the cognitive-enhancing effects of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.

Introduction

This compound is a brain-penetrant inhibitor of the cyclic guanosine monophosphate (cGMP)-degrading enzyme PDE2A. By inhibiting PDE2A, this compound elevates intracellular cGMP levels in cognition-relevant brain regions, such as the hippocampus. This modulation of cGMP signaling is hypothesized to enhance synaptic plasticity and, consequently, improve cognitive functions like learning and memory. These protocols are designed to guide researchers in testing this hypothesis in established mouse models of cognition.

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Dose | 3.2 mg/kg | Subcutaneous | [1] |

| Brain Penetrance (Cbu/Cpu) | ~0.27 | Subcutaneous | [1] |

Note: Cbu/Cpu represents the ratio of unbound drug concentration in the brain to that in the plasma.

Table 2: Effect of this compound on cGMP Levels in Mouse Brain Regions

| Brain Region | Treatment Group | cGMP Concentration (pmol/mg protein) | % Increase vs. Vehicle |

| Cortex | Vehicle | Hypothetical Value: 5.2 ± 0.8 | - |

| This compound (3.2 mg/kg, s.c.) | Hypothetical Value: 9.8 ± 1.2 | ~88% | |

| Striatum | Vehicle | Hypothetical Value: 8.1 ± 1.1 | - |

| This compound (3.2 mg/kg, s.c.) | Hypothetical Value: 14.5 ± 2.0 | ~79% | |

| Hippocampus | Vehicle | Hypothetical Value: 3.5 ± 0.5 | - |

| This compound (3.2 mg/kg, s.c.) | Hypothetical Value: 7.2 ± 0.9 | ~106% |

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes, based on the known mechanism of PDE2A inhibitors to increase cGMP levels. Actual values would need to be determined experimentally.

Table 3: Efficacy of this compound in the Novel Object Recognition (NOR) Test in Mice

| Treatment Group | Discrimination Index | % Improvement vs. Vehicle |

| Vehicle | Hypothetical Value: 0.15 ± 0.05 | - |

| This compound (1 mg/kg, s.c.) | Hypothetical Value: 0.35 ± 0.07 | ~133% |

| This compound (3 mg/kg, s.c.) | Hypothetical Value: 0.55 ± 0.08 | ~267% |

| This compound (10 mg/kg, s.c.) | Hypothetical Value: 0.60 ± 0.06 | ~300% |

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes, based on the expected dose-dependent pro-cognitive effects of PDE2A inhibitors. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

Objective: To administer this compound to mice to assess its effects on cognition and brain cGMP levels.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile syringes and needles (27-30 gauge)

-

Adult mice (e.g., C57BL/6)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle.

-

Prepare serial dilutions to achieve the desired final concentrations for different dose groups (e.g., 1, 3, and 10 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 mL/kg).

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Gently restrain the mouse and lift the skin on the back, between the shoulder blades, to form a tent.

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Inject the calculated volume of the this compound solution or vehicle subcutaneously.

-

Return the mouse to its home cage and monitor for any adverse reactions.

-

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on non-spatial recognition memory in mice.

Materials:

-

Open-field arena (e.g., 40 cm x 40 cm x 40 cm)

-

Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.

-

Video recording and tracking software

-

70% ethanol for cleaning

Procedure:

-

Habituation (Day 1):

-

Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and adaptation to the new environment.

-

-

Training/Familiarization Phase (Day 2):

-

Administer this compound or vehicle subcutaneously 30-60 minutes before the training phase.

-

Place two identical "familiar" objects in the arena.

-

Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

-

Testing Phase (Day 3):

-

Place one of the familiar objects and one "novel" object in the same locations as in the training phase.

-

Allow the mouse to explore the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

-

Protocol 3: Measurement of Brain cGMP Levels

Objective: To quantify the effect of this compound on cGMP concentrations in specific brain regions.

Materials:

-

Mice treated with this compound or vehicle

-

Dissection tools

-

Liquid nitrogen

-

Homogenizer

-

Phosphate-buffered saline (PBS) with a phosphodiesterase inhibitor (e.g., IBMX)

-

cGMP enzyme-linked immunosorbent assay (ELISA) kit

-

Protein assay kit (e.g., BCA)

Procedure:

-

Tissue Collection:

-

At a predetermined time point after this compound administration (e.g., 30-60 minutes), euthanize the mice via an approved method.

-

Rapidly dissect the brain and isolate the regions of interest (e.g., hippocampus, cortex, striatum) on an ice-cold surface.

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation:

-

Homogenize the frozen brain tissue in cold PBS containing a phosphodiesterase inhibitor.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for cGMP and protein analysis.

-

-

cGMP Measurement:

-

Perform the cGMP ELISA according to the manufacturer's instructions.

-

-

Protein Measurement:

-

Determine the total protein concentration in the supernatant using a standard protein assay.

-

-

Data Analysis:

-

Normalize the cGMP concentration to the total protein concentration for each sample (pmol cGMP/mg protein).

-

Compare the cGMP levels between the this compound-treated and vehicle-treated groups.

-

Mandatory Visualizations

References

Application Notes and Protocols for PF-05085727 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, thereby modulating downstream signaling pathways. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, including methods for assessing its effects on cell viability and signaling.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.

| Property | Value | Source |

| Molecular Weight | 413.40 g/mol | [2] |

| Formula | C₂₀H₁₈F₃N₇ | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO (e.g., 62.5 mg/mL or 151.18 mM) | [2] |

| Storage of Solid | Store at -20°C for long-term storage. | [2] |

| Storage of Stock Solution | Store in DMSO at -20°C in aliquots to avoid repeated freeze-thaw cycles. | [1] |

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[2] These cyclic nucleotides in turn activate their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] Activated PKA and PKG can then phosphorylate a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][4]

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene tubes

-

Vortex mixer

-

Calibrated analytical balance

Protocol:

-

Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.134 mg of this compound.

-

Dissolution in DMSO: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution from 4.134 mg, add 1 mL of DMSO.

-

Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Quantitative Data for Stock Solution Preparation:

| Desired Stock Concentration | Mass of this compound for 1 mL DMSO |

| 1 mM | 0.413 mg |

| 5 mM | 2.067 mg |

| 10 mM | 4.134 mg |

| 50 mM | 20.67 mg |

General Cell Culture Treatment Protocol

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium (e.g., DMEM/F-12)

-

This compound stock solution (in DMSO)

-

Sterile, nuclease-free pipette tips

Protocol:

-

Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, it is recommended to perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of the medium.

-

DMSO Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.

-

-

Cell Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Return the plate to the incubator and incubate for the desired experimental duration. The optimal incubation time will depend on the cell type and the specific endpoint being measured.

Figure 2: General experimental workflow for using this compound.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the cytotoxic potential of this compound in your specific cell line to establish a suitable working concentration range. A common method is the MTT or MTS assay, which measures metabolic activity.

Materials:

-

Cells treated with a range of this compound concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well plate reader

Protocol (MTT Assay Example):

-

Cell Treatment: Following the general treatment protocol, treat cells in a 96-well plate with a dose-response range of this compound (e.g., 0.1 nM to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

Addition of MTT Reagent: After the incubation period, add MTT solution to each well (typically 10 µL of a 5 mg/mL solution to 100 µL of medium) and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Recommended Concentration Range for Initial Screening:

Based on the potency of similar PDE inhibitors, a broad concentration range is recommended for initial cytotoxicity and efficacy testing.

| Concentration Range | Purpose |

| 0.1 nM - 100 nM | Efficacy testing for potent inhibition |

| 100 nM - 10 µM | Efficacy and initial cytotoxicity assessment |

| 10 µM - 100 µM | Comprehensive cytotoxicity profiling |

Note on Stability: The stability of small molecule inhibitors in cell culture media can vary.[1] For long-term experiments (e.g., > 24 hours), it is advisable to refresh the medium with a freshly prepared compound solution at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.

Conclusion

This document provides a comprehensive guide for the preparation and use of the PDE2A inhibitor this compound in cell culture experiments. By following these protocols, researchers can obtain reliable and reproducible data to investigate the biological effects of this compound. It is essential to empirically determine the optimal working concentrations and incubation times for each specific cell line and experimental endpoint. Always include appropriate vehicle controls to account for any effects of the DMSO solvent.

References

Application Notes and Protocols for PF-05085727 in Rodent Models of Cognitive Impairment

A comprehensive search for publicly available research detailing the use of PF-05085727 in rodent models of cognitive impairment did not yield specific experimental protocols or quantitative data. Therefore, the following application notes are based on the available information regarding the compound's mechanism of action and general protocols for assessing cognitive function in rodents.

Introduction